8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound, which includes a fused pyrimidine and triazine ring system, makes it a valuable target for synthetic and medicinal chemistry research.
Properties
IUPAC Name |
8-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-10(18)17-11(9-5-3-2-4-6-9)15-13(19)16-12(17)14-8/h2-7,11H,1H3,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOAIJQULMGGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=S)NC2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the reaction of 4-oxopyrimidin-2-ylthioureas with arylaldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. The formation of the desired product is confirmed through spectral data analysis, including NMR and IR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds similar to 8-methyl-4-phenyl-2-thioxo derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
The thioxo-pyrimidine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cellular processes. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Its efficacy as an insecticide has been documented in several studies, indicating its potential use in crop protection strategies . The mechanism of action typically involves disrupting the nervous system of target pests.
Herbicidal Properties
In addition to its insecticidal activity, 8-methyl-4-phenyl derivatives have shown promise as herbicides. They can inhibit the growth of specific weed species while being less harmful to crops, suggesting a selective application in agricultural practices .
Materials Science
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced properties such as thermal stability and mechanical strength. These materials can be applied in various fields including packaging and automotive industries .
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for their ability to form nanoparticles that can be used for drug delivery systems. The functionalization of nanoparticles with this compound enhances their biocompatibility and targeting capabilities for therapeutic applications .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Inhibition of bacterial growth |
| Anticancer Drugs | Induction of apoptosis in cancer cells | |
| Neuroprotective Agents | Reduction of oxidative stress | |
| Agricultural Science | Insecticides | Disruption of pest nervous systems |
| Herbicides | Selective inhibition of weed growth | |
| Materials Science | Polymer Synthesis | Development of high-performance materials |
| Nanoparticle Formation | Enhanced drug delivery systems |
Case Studies
- Antimicrobial Activity Study : A research group tested various thioxo-pyrimidine derivatives against E. coli and Staphylococcus aureus. The study found that modifications to the phenyl group significantly enhanced antibacterial activity.
- Cancer Cell Apoptosis Induction : In a controlled laboratory setting, researchers treated breast cancer cell lines with 8-methyl-4-phenyl derivatives and observed increased rates of apoptosis through flow cytometry analysis.
- Pesticidal Efficacy on Crop Pests : Field trials conducted on tomato plants showed that applying a formulation containing this compound reduced aphid populations by over 70%, demonstrating its potential as a natural pesticide.
Mechanism of Action
The mechanism of action of 8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate
- 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates
Uniqueness
8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of both pyrimidine and triazine rings. This structural combination enhances its biological activity and makes it a versatile compound for various applications.
Biological Activity
8-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications for drug development.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a pyrimidine core fused with a triazine ring. The molecular formula is with a molecular weight of approximately 276.35 g/mol. Its structural features suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.35 g/mol |
| CAS Number | 123043-88-9 |
| Melting Point | Not available |
| LogP | 2.700 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrimidine have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli . The thioxo group in the structure may enhance these activities by facilitating interactions with microbial enzymes.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . For example, triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines like HeLa and MCF-7 .
Anti-inflammatory Effects
Inflammation is a key player in many chronic diseases. Some studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . The presence of the phenyl group may contribute to this activity by enhancing lipophilicity and allowing better cellular uptake.
Study on Antimicrobial Efficacy
A study conducted on related thioxo compounds demonstrated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.046 to 3.11 μM, indicating potent activity compared to standard antibiotics like vancomycin .
Evaluation of Anticancer Activity
In vitro studies evaluating the cytotoxic effects of pyrimidine derivatives showed that compounds similar to 8-methyl-4-phenyl-2-thioxo exhibited IC50 values in the low micromolar range against various cancer cell lines . This suggests a promising avenue for further drug development targeting specific cancer types.
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thioxo group is known to participate in hydrogen bonding and π-stacking interactions, which could facilitate binding to enzyme active sites or DNA.
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrimido[1,2-a][1,3,5]triazin-6-one core?
The synthesis typically involves multi-step annulation reactions. For example, cyclocondensation of hydrazinylpyrimidine derivatives with carbonyl reagents (e.g., oxalyl chloride) under reflux in polar aprotic solvents like DMF or ethanol, catalyzed by Et₃N, yields the fused triazinone scaffold. Key parameters include reaction time (8–10 hours), stoichiometric control of reagents, and purification via recrystallization (ethanol or methanol). Monitoring with TLC ensures reaction completion .
Q. How can structural characterization of this compound be rigorously validated?
Combine spectral and analytical techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~2.1–2.5 ppm, thioxo sulfur-induced deshielding) and carbon backbone.
- IR : Confirm thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹.
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion accuracy within 2 ppm error). Cross-referencing with analogous compounds in literature ensures consistency .
Q. What solvent systems are effective for recrystallization to ensure high purity?
Ethanol and methanol are preferred due to their moderate polarity, which balances solubility and precipitation. For polar by-products, mixed solvents (e.g., ethanol/water) enhance selectivity. Crystallization yields (>70%) and purity (>95%) should be confirmed via HPLC or melting point analysis .
Advanced Research Questions
Q. How can unexpected by-products during synthesis be identified and mitigated?
Side reactions (e.g., over-alkylation or oxidation) may occur due to residual moisture or reagent excess. Strategies:
Q. What mechanistic insights explain the reactivity of the thioxo group in cross-coupling reactions?
The thioxo moiety acts as a soft nucleophile, facilitating SNAr or metal-catalyzed (e.g., Pd/Cu) couplings. For instance, substitution at the 2-thioxo position with amines or hydrazides proceeds via a thiophilic attack mechanism. DFT calculations can model transition states, while kinetic studies (variable-temperature NMR) reveal activation barriers .
Q. How should contradictory biological activity data be reconciled across studies?
Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability, ATP concentrations). Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR vs. enzymatic assays). Meta-analysis of structure-activity relationships (SAR) across analogs can clarify pharmacophore contributions .
Q. What experimental designs are robust for evaluating in vitro pharmacokinetic properties?
Use a split-plot design to test variables:
- Main Plot : Solubility (shake-flask method, pH 7.4 PBS).
- Sub-Plot : Metabolic stability (microsomal incubation, LC-MS quantification).
- Sub-Sub-Plot : Membrane permeability (Caco-2 or PAMPA assays). Replicate experiments (n=4) and apply ANOVA to assess significance .
Methodological Notes
- Data Contradiction Analysis : Employ Bland-Altman plots or Cohen’s kappa for inter-study variability .
- Spectral Interpretation : Reference databases (e.g., SDBS or Reaxys) for analogous heterocycles reduce assignment errors .
- Reaction Scale-Up : Maintain consistent heating rates and stirring efficiency to avoid kinetic traps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
